6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance (such as color and state of matter at room temperature) and any distinctive odors or tastes.
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used to produce the compound, the starting materials, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques used for this type of analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as decomposition reactions that occur when the compound is heated or exposed to light.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves measuring properties such as the compound’s melting point, boiling point, density, solubility, and pH. It can also include studying the compound’s reactivity with other substances, its stability under various conditions, and its behavior in solution.Scientific Research Applications
Synthesis and Characterization
- Novel thiofibrates with 1,3-benzoxazole moieties were synthesized for potential pharmaceutical applications. These compounds were obtained through reactions involving 2-mercapto benzoxazoles and 7-amino-5-chloro-1,3-benzoxazole-2-thiol, showcasing the versatility of 1,3-benzoxazole derivatives in synthesizing bioactive compounds (S. NiranjanM & C. ChaluvarajuK, 2018).
Antioxidant Activities
- Derivatives of 2-(ethylsulfanyl) benzohydrazide showed potent antioxidant activities, indicating the potential of 1,3-benzoxazole derivatives in developing new antioxidant agents. These findings suggest the role of sulfur-containing benzoxazole derivatives in modulating oxidative stress (Nafal Nazarbahjat et al., 2014).
Antimicrobial and Antitubercular Activities
- A series of novel benzoxazole derivatives were synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. These compounds showed a range of biological activities, with certain derivatives demonstrating potent antitubercular effects, highlighting the potential of benzoxazole derivatives in combating bacterial infections and tuberculosis (A. Fathima et al., 2021).
Antibacterial Activity
- 6-Ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones were synthesized and tested for antibacterial activity. These compounds offer insights into the structural requirements for antibacterial activity among benzoxazole derivatives, providing a foundation for future drug development (V. L. Gein et al., 2006).
Environmental Benign Synthesis
- A green chemistry approach was utilized for the synthesis of benzoxazole-2-thiols, emphasizing the importance of environmentally friendly methods in creating biologically active compounds. This study highlights the role of sustainable practices in the chemical synthesis of heterocyclic compounds (Xingtong Liu et al., 2017).
Safety And Hazards
Safety and hazard information for a compound can include its toxicity, flammability, and reactivity. It can also include information on safe handling and storage procedures, first aid measures, and appropriate disposal methods.
Future Directions
Future directions for research on a compound can depend on many factors, including its potential uses, its environmental impact, and the need for safer or more efficient synthesis methods. Researchers may also be interested in studying the compound’s mechanism of action in more detail, or in developing new reactions that the compound can undergo.
I hope this information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
6-ethylsulfonyl-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-7-8(5-6)13-9(14)10-7/h3-5H,2H2,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBGVIVSUPWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.